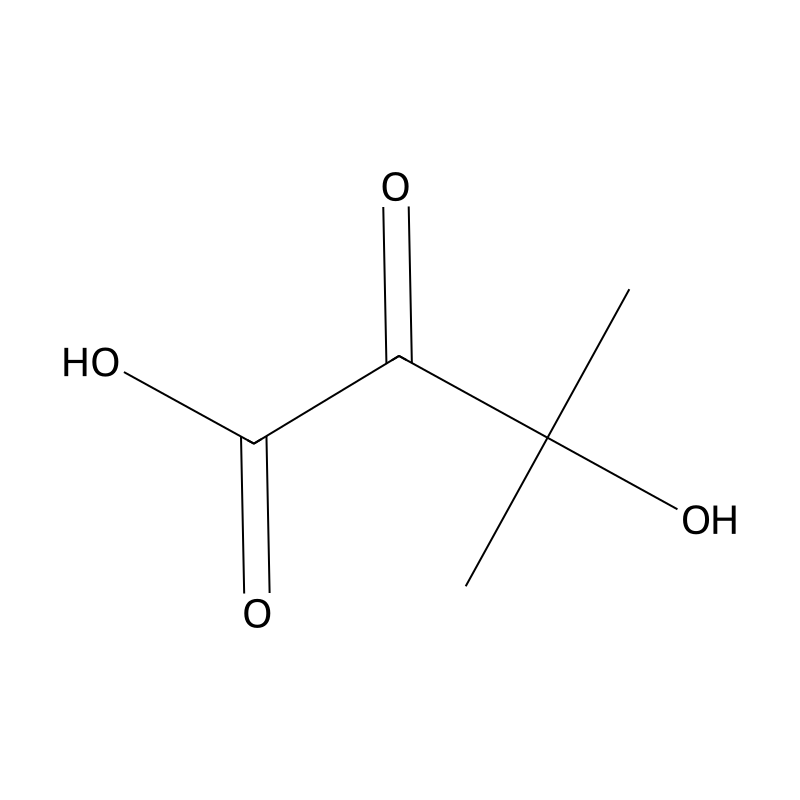

3-Hydroxy-3-methyl-2-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Hydroxy-3-methyl-2-oxobutanoic acid is a chemical compound with the molecular formula and a molar mass of approximately 132.11 g/mol. It is classified as a 2-oxo monocarboxylic acid and a tertiary alpha-hydroxy ketone, making it a unique member of a broader class of organic compounds known as hydroxy fatty acids . This compound plays a significant role in various metabolic pathways, particularly in the context of amino acid metabolism and energy production.

In biological systems, 3-hydroxy-3-methyl-2-oxobutanoic acid exhibits several important activities:

- Metabolite Role: It acts as a key intermediate in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and various metabolic functions.

- Enzymatic Reactions: The compound is involved in enzymatic reactions that facilitate energy production and metabolic regulation .

The synthesis of 3-hydroxy-3-methyl-2-oxobutanoic acid can be achieved through various methods:

- Microbial Fermentation: Certain microorganisms can produce this compound through fermentation processes, utilizing substrates such as glucose or other carbohydrates.

- Chemical Synthesis: Laboratory methods may involve the condensation of suitable precursors under acidic or basic conditions to yield the desired compound .

3-Hydroxy-3-methyl-2-oxobutanoic acid has several applications across different fields:

- Biotechnology: Used as a precursor in the synthesis of amino acids and other biochemical compounds.

- Pharmaceuticals: Investigated for potential therapeutic roles due to its involvement in metabolic pathways.

- Food Industry: May serve as a flavoring agent or preservative owing to its organic nature .

Research into the interactions of 3-hydroxy-3-methyl-2-oxobutanoic acid with other biomolecules has revealed insights into its biological significance. Interaction studies have focused on:

- Binding Affinity: Investigating how this compound interacts with enzymes involved in metabolic pathways.

- Metabolic Flux Analysis: Understanding how it influences metabolic pathways and affects the concentration of related metabolites .

Several compounds share structural similarities with 3-hydroxy-3-methyl-2-oxobutanoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Hydroxy-3-methyl-2-oxobutanoic acid | C5H8O4 | Tertiary alpha-hydroxy ketone, key metabolic intermediate |

| 3-Methyl-2-oxobutanoic acid | C5H8O3 | Lacks hydroxyl group, involved in different metabolic pathways |

| Acetolactate | C4H6O3 | Precursor to branched-chain amino acids, structurally distinct |

The presence of both a hydroxyl group and a ketone distinguishes 3-hydroxy-3-methyl-2-oxobutanoic acid from its analogs, contributing to its unique reactivity and biological roles .

From Pyruvate via Acetolactate Synthase

The primary biosynthetic pathway for 3-hydroxy-3-methyl-2-oxobutanoic acid originates from pyruvate through a well-characterized enzymatic cascade involving acetolactate synthase as the initial catalyst [7]. Acetolactate synthase, classified under enzyme commission number 2.2.1.6, represents a thiamin pyrophosphate-dependent enzyme that combines two molecules of pyruvate in a stereospecific condensation reaction to yield 2-acetolactate with the simultaneous release of carbon dioxide [7]. This enzyme requires thiamin pyrophosphate, magnesium ions, and flavin adenine dinucleotide as essential cofactors for optimal catalytic activity [1] [7].

The subsequent conversion of 2-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoic acid occurs through the action of ketol-acid reductoisomerase, designated as enzyme commission number 1.1.1.86 [20] [21]. This enzyme catalyzes both acetoin rearrangement and reduction reactions in an ordered sequential mechanism where nicotinamide adenine dinucleotide phosphate binds before acetolactate [20]. Research investigations have demonstrated that at saturating metal ion concentrations, the enzymatic mechanism follows an ordered pathway, with the product of acetolactate rearrangement, 3-hydroxy-3-methyl-2-oxobutanoic acid, serving as a kinetically competent intermediate in the overall reaction [20].

Kinetic studies have revealed critical mechanistic details regarding this transformation [20]. When acetolactate serves as the substrate, magnesium ions represent the only divalent metal ion capable of supporting enzyme catalysis [20]. However, for the direct reduction of 3-hydroxy-3-methyl-2-oxobutanoic acid, manganese ions demonstrate catalytic activity [20]. Product and dead-end inhibition studies indicate that metal ion and nicotinamide adenine dinucleotide phosphate binding occurs through a random mechanism [20].

Alternative Biosynthetic Routes

Beyond the canonical pathway through acetolactate synthase, alternative enzymatic routes contribute to 3-hydroxy-3-methyl-2-oxobutanoic acid formation [3] [6]. The enzyme 2-acetolactate mutase, bearing enzyme commission number 5.4.99.3, provides an alternative mechanism for converting 2-acetolactate directly to 3-hydroxy-3-methyl-2-oxobutanoic acid [3] [6]. This isomerase catalyzes an intramolecular methylmutase reaction that requires ascorbic acid as a cofactor and demonstrates the capacity to convert 2-aceto-2-hydroxybutanoate to 3-hydroxy-3-methyl-2-oxopentanoate [6].

The enzymatic conversion through 2-acetolactate mutase represents a significant metabolic alternative, particularly in organisms where this pathway operates independently of the reductoisomerase mechanism [3]. Research has established that this enzyme exhibits specific substrate requirements and demonstrates distinct cofactor dependencies compared to the ketol-acid reductoisomerase pathway [6].

Additional biosynthetic routes have been identified in various microorganisms, where alternative enzymatic mechanisms contribute to 3-hydroxy-3-methyl-2-oxobutanoic acid production [11]. These pathways often involve promiscuous enzyme activities that provide metabolic flexibility and redundancy, enabling organisms to utilize diverse carbon sources for amino acid biosynthesis [11].

| Enzyme | EC Number | Substrate | Product | Cofactors | Role in Pathway |

|---|---|---|---|---|---|

| Acetolactate synthase | 2.2.1.6 | 2 × Pyruvate | 2-Acetolactate + CO2 | TPP, Mg2+, FAD | Initial condensation |

| Ketol-acid reductoisomerase | 1.1.1.86 | 2-Acetolactate | 3-Hydroxy-3-methyl-2-oxobutanoic acid | NADPH, Mg2+ | Reduction and rearrangement |

| 2-acetolactate mutase | 5.4.99.3 | 2-Acetolactate | 3-Hydroxy-3-methyl-2-oxobutanoic acid | Ascorbic acid | Alternative rearrangement |

| Dihydroxyacid dehydratase | 4.2.1.9 | 2,3-Dihydroxy-3-methylbutanoate | 3-Methyl-2-oxobutanoic acid | [Fe-S] cluster | Dehydration |

| Branched-chain-amino-acid transaminase | 2.6.1.42 | 3-Methyl-2-oxobutanoic acid | Valine | Pyridoxal phosphate | Final transamination |

Role in Amino Acid Biosynthesis

Precursor in Valine Biosynthesis

3-Hydroxy-3-methyl-2-oxobutanoic acid functions as a critical intermediate in the valine biosynthetic pathway, serving as the direct precursor to 3-methyl-2-oxobutanoic acid through the action of dihydroxyacid dehydratase [2] [8]. This enzyme, classified under enzyme commission number 4.2.1.9, contains iron-sulfur clusters that are essential for catalytic activity [22] [25]. The dehydration reaction removes water from 3-hydroxy-3-methyl-2-oxobutanoic acid to generate 3-methyl-2-oxobutanoic acid, which represents the immediate precursor for valine formation [9].

Research has demonstrated that dihydroxyacid dehydratase exhibits distinct structural characteristics depending on the organism of origin [22] [25]. In plants such as Arabidopsis thaliana, the enzyme accommodates both [Fe2S2] and [Fe4S4] clusters, with only the [Fe2S2] cluster-bound form maintaining catalytic competence [22]. The [Fe2S2] cluster coordination involves at least one non-cysteinyl ligand that can be replaced by thiol groups, and cluster transfer studies have identified specific protein donors for enzyme maturation [22].

The valine biosynthetic pathway demonstrates tight regulatory control through feedback inhibition mechanisms [9] [10]. Acetolactate synthase, the first enzyme in the pathway, exhibits sensitivity to valine concentrations, implementing feedback inhibition that prevents overproduction of the amino acid [10]. This regulatory mechanism ensures metabolic homeostasis and prevents wasteful overproduction of valine when cellular concentrations are adequate [10].

Kinetic analyses have revealed that the branched-chain amino acid transaminase, enzyme commission number 2.6.1.42, catalyzes the final step in valine biosynthesis by converting 3-methyl-2-oxobutanoic acid to valine [9]. This enzyme requires pyridoxal phosphate as a cofactor and demonstrates specificity for branched-chain keto acids [9].

Precursor in Leucine Biosynthesis

The role of 3-hydroxy-3-methyl-2-oxobutanoic acid in leucine biosynthesis operates through an indirect mechanism involving its conversion to 3-methyl-2-oxobutanoic acid, which subsequently serves as the substrate for leucine-specific enzymatic reactions [9] [12]. The leucine biosynthetic pathway represents an extension of the valine pathway, utilizing the common intermediate 3-methyl-2-oxobutanoic acid as a branch point for leucine formation [9] [12].

Leucine biosynthesis from 3-methyl-2-oxobutanoic acid involves six enzymatic steps, initiated by 2-isopropylmalate synthase, enzyme commission number 2.3.3.13 [9] [12]. This enzyme catalyzes the condensation of 3-methyl-2-oxobutanoic acid with acetyl-coenzyme A to form 2-isopropylmalate, requiring potassium ions for optimal activity [9]. The subsequent reactions involve 3-isopropylmalate dehydratase, which catalyzes bidirectional reactions that interconvert 2-isopropylmalate and 3-isopropylmalate through a maleic acid intermediate [9].

Research conducted in Saccharomyces cerevisiae has revealed the presence of multiple isoforms of α-isopropylmalate synthase, encoded by leucine biosynthesis genes 4 and 9, which produce three distinct enzyme variants [12]. Two of these isoforms localize to the mitochondrial matrix, while one remains cytoplasmic, demonstrating the compartmentalized nature of leucine biosynthesis [12]. The transcriptional regulator leucine responsive protein 3 controls the expression of leucine biosynthetic genes through a self-masking mechanism that responds to α-isopropylmalate concentrations [12].

The leucine pathway exhibits sophisticated regulatory mechanisms involving feedback inhibition by leucine itself [10] [12]. This regulation occurs at the level of α-isopropylmalate synthase and involves both transcriptional and post-translational control mechanisms [12]. The regulatory system ensures appropriate leucine production while preventing metabolic imbalances that could arise from excessive amino acid synthesis [12].

Metabolic Interconnections with Isoleucine Synthesis

The biosynthetic pathway involving 3-hydroxy-3-methyl-2-oxobutanoic acid demonstrates significant interconnections with isoleucine synthesis through shared enzymatic machinery and metabolic intermediates [10] [11] [13]. The first three enzymes involved in valine and leucine biosynthesis, including acetolactate synthase, ketol-acid reductoisomerase, and dihydroxyacid dehydratase, also catalyze analogous reactions in isoleucine biosynthesis [9] [11].

Isoleucine biosynthesis utilizes the same enzymatic framework but operates on different substrates, with pyruvate condensing with 2-ketobutyrate rather than undergoing self-condensation as in valine synthesis [11]. This metabolic flexibility demonstrates the evolutionary conservation of enzymatic mechanisms across branched-chain amino acid biosynthetic pathways [11]. Research has identified multiple alternative pathways for 2-ketobutyrate production, including the canonical threonine cleavage route and various underground metabolic pathways [11].

Studies in Escherichia coli have revealed the existence of at least nine distinct routes for 2-ketobutyrate production, highlighting the metabolic flexibility inherent in isoleucine biosynthesis [11]. These pathways include the citramalate pathway, which mirrors the tricarboxylic acid cycle, and various ferredoxin-dependent carboxylation reactions that convert propionate to 2-ketobutyrate [11]. The diversity of 2-ketobutyrate production routes ensures metabolic resilience and enables organisms to synthesize isoleucine under varying nutritional conditions [11].

Regulatory interconnections between the three branched-chain amino acid pathways involve complex feedback mechanisms [10] [11]. Threonine deaminase, which converts threonine to 2-ketobutyrate for isoleucine biosynthesis, experiences inhibition by high isoleucine concentrations [10]. This inhibition can be reversed by valine, but simultaneous high concentrations of both isoleucine and valine result in continued enzyme inhibition [10]. These regulatory interactions demonstrate the coordinated control of branched-chain amino acid biosynthesis and the central role of metabolic intermediates like 3-hydroxy-3-methyl-2-oxobutanoic acid in maintaining amino acid homeostasis [10].

| Amino Acid | Precursor Role | Key Intermediate | Specific Enzyme | Regulatory Mechanism | Metabolic Connection |

|---|---|---|---|---|---|

| Valine | Direct precursor via 3-methyl-2-oxobutanoic acid | 3-Methyl-2-oxobutanoic acid | Branched-chain aminotransferase (2.6.1.42) | Feedback inhibition by valine | Common pathway through 3-hydroxy-3-methyl-2-oxobutanoic acid |

| Leucine | Indirect precursor via 3-methyl-2-oxobutanoic acid | 2-Isopropylmalate | 2-Isopropylmalate synthase (2.3.3.13) | Feedback inhibition by leucine | Branch point at 3-methyl-2-oxobutanoic acid |

| Isoleucine | Shared enzymatic machinery | 3-Methyl-2-oxopentanoic acid | Threonine deaminase (4.3.1.19) | Inhibition by isoleucine, reversed by valine | Parallel pathway with shared enzymes |

Metabolic Fate and Conversion Processes

Decarboxylation to Acetoin

The decarboxylation of 3-hydroxy-3-methyl-2-oxobutanoic acid to acetoin represents a significant metabolic conversion catalyzed by alpha-acetolactate decarboxylase, enzyme commission number 4.1.1.5 [14] [23] [26]. This enzyme demonstrates remarkable stereoselectivity, converting both enantiomers of α-acetolactate to produce exclusively the R-enantiomer of acetoin [23] [26]. Research has established that acetoin formation serves multiple physiological functions, including pH regulation and energy storage in fermentative bacteria [14].

Mechanistic studies have revealed that alpha-acetolactate decarboxylase employs distinct catalytic strategies for different substrate enantiomers [23] [26]. For the natural S-enantiomer of α-acetolactate, the conversion involves direct decarboxylation to form an enolate intermediate, followed by stereospecific protonation to generate R-acetoin [23] [26]. The decarboxylation step corresponds to an energy barrier of 13.5 kilocalories per mole, while the overall catalytic reaction exhibits an energy barrier of 23.1 kilocalories per mole [23].

The conversion of the non-natural R-enantiomer of α-acetolactate follows a more complex mechanism involving initial rearrangement to the natural S-enantiomer through carboxylate migration [23] [26]. This rearrangement process exhibits an energy barrier of only 11.2 kilocalories per mole, indicating facile interconversion between enantiomers [23]. However, the lower conversion rate observed for the R-enantiomer results primarily from weaker binding affinity in the enzyme active site rather than higher energy barriers [23].

Acetoin production demonstrates significant physiological importance in bacterial metabolism [14]. The neutral character of acetoin enables its use as an external energy store by fermentative bacteria, preventing over-acidification of the cytoplasm that would result from accumulation of acidic metabolic products [14]. During exponential growth phases, acetoin excretion maintains pH homeostasis, while during stationary phases, stored acetoin can be metabolized to support cellular maintenance [14].

Oxidative Decarboxylation to Diacetyl

The oxidative decarboxylation of 3-hydroxy-3-methyl-2-oxobutanoic acid to diacetyl occurs through non-enzymatic chemical mechanisms that depend on environmental conditions including oxygen availability, pH, and metal ion concentrations [15] [18]. This spontaneous conversion process exhibits increased reaction rates at lower pH values and elevated temperatures, making it particularly relevant in industrial fermentation processes [15].

Research has demonstrated that the oxidative decarboxylation mechanism involves the formation of reactive peroxide intermediates resulting from reactions between oxygen and the enol tautomer of the α-keto acid [17]. The reaction requires specific conditions including the presence of manganese ions, particularly manganese chloride and manganese sulfate at concentrations of 10 millimolar [17]. The catalytic effect of manganese ions can be effectively suppressed by ethylenediaminetetraacetic acid at concentrations of 20 millimolar [17].

Industrial applications have exploited this conversion for diacetyl production in biotechnological processes [18]. Metabolically engineered Enterobacter cloacae strains with knocked-out α-acetolactate decarboxylase genes demonstrate enhanced α-acetolactate accumulation, which subsequently undergoes oxidative decarboxylation to form diacetyl [18]. The addition of ferric ions at concentrations of 20 millimolar to fermentation broths enhances the non-enzymatic oxidative decarboxylation process, resulting in diacetyl concentrations reaching 1.45 grams per liter with productivity rates of 0.13 grams per liter per hour [18].

Temperature effects on oxidative decarboxylation demonstrate significant practical implications [15]. Higher temperatures accelerate the conversion of α-acetolactate to diacetyl, leading to sharper concentration peaks during fermentation and faster subsequent reduction rates [15]. This temperature dependency has been exploited in brewing processes through diacetyl rests, where temperatures are increased toward the end of fermentation to rapidly decrease α-acetolactate concentrations and shorten maturation periods [15].

Integration into Central Carbon Metabolism

The integration of 3-hydroxy-3-methyl-2-oxobutanoic acid into central carbon metabolism occurs through multiple interconnected pathways that link amino acid biosynthesis with core metabolic processes [16] [19]. Central carbon metabolism encompasses the fundamental biochemical reactions responsible for energy generation and biosynthetic precursor formation, including glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway [16].

Research in Pseudomonas putida has revealed that central carbon metabolism exhibits transcriptional invariance despite substantial flux reorganization in response to different carbon sources [19]. This regulatory pattern suggests that metabolic control operates primarily through post-translational and metabolic mechanisms rather than transcriptional regulation [19]. The flux analysis demonstrated massive reorganization of carbon flow through central metabolic reactions when organisms utilize different substrates, including shifts in glycolytic and gluconeogenic pathways [19].

The connection between 3-hydroxy-3-methyl-2-oxobutanoic acid metabolism and central carbon pathways involves the integration of amino acid biosynthetic intermediates with core metabolic networks [19]. Studies have shown that branched-chain amino acid biosynthesis shares regulatory mechanisms with central metabolic pathways, ensuring coordinated metabolic responses to changing nutritional conditions [19]. The tight regulation observed in central carbon metabolism extends to amino acid biosynthetic pathways, reflecting the fundamental importance of these metabolic networks [19].

Metabolic flux analyses have revealed organ-specific differences in branched-chain amino acid and keto acid metabolism [34] [36]. In multi-organ studies using catheterized animal models, distinct patterns of uptake and release have been observed across liver, kidney, portal drained viscera, and muscle compartments [34] [36]. The liver demonstrates significant uptake of branched-chain keto acids, while muscle tissue releases these compounds, indicating coordinated inter-organ metabolic communication [34] [36].

| Conversion Process | Enzyme | EC Number | Product Formed | Physiological Role | Rate Factors |

|---|---|---|---|---|---|

| Decarboxylation to Acetoin | Alpha-acetolactate decarboxylase | 4.1.1.5 | Acetoin | pH regulation, energy storage | pH, temperature |

| Oxidative Decarboxylation to Diacetyl | Non-enzymatic (spontaneous) | N/A | Diacetyl | Flavor compound formation | Oxygen, pH, metal ions |

| Reduction to Dihydroxyacid | Ketol-acid reductoisomerase | 1.1.1.86 | 2,3-Dihydroxy-3-methylbutanoate | Amino acid biosynthesis | NADPH availability |

| Dehydration to Keto Acid | Dihydroxyacid dehydratase | 4.2.1.9 | 3-Methyl-2-oxobutanoic acid | Amino acid biosynthesis | Fe-S cluster integrity |

| Transamination to Amino Acid | Branched-chain aminotransferase | 2.6.1.42 | Valine | Protein synthesis | Amino acid pools |